An In-depth Technical Guide to 2,4-Diethoxybenzaldehyde: Synthesis, Properties, and Applications in Research and Drug Development
An In-depth Technical Guide to 2,4-Diethoxybenzaldehyde: Synthesis, Properties, and Applications in Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,4-Diethoxybenzaldehyde (CAS No. 22924-16-9), a key aromatic aldehyde with significant applications in organic synthesis and medicinal chemistry. The document details its chemical and physical properties, provides established protocols for its synthesis, and explores its reactivity and potential applications in drug discovery and development. Particular emphasis is placed on the Williamson ether synthesis for its preparation and the reactivity of its aldehyde functional group. This guide also includes visualizations of synthetic pathways and logical workflows to aid in research and development efforts.
Introduction
2,4-Diethoxybenzaldehyde is a disubstituted aromatic aldehyde characterized by two ethoxy groups at the 2 and 4 positions of the benzene ring. These electron-donating groups activate the aromatic ring, influencing its reactivity and making it a valuable precursor for the synthesis of a wide range of more complex molecules. Its structural similarity to naturally occurring phenolic compounds and its synthetic versatility have made it a compound of interest for researchers in medicinal chemistry and materials science. This guide aims to consolidate the available technical information on 2,4-Diethoxybenzaldehyde to support its use in research and drug development.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 2,4-Diethoxybenzaldehyde is essential for its handling, application, and analysis. The key properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 22924-16-9 | [1][2] |
| Molecular Formula | C₁₁H₁₄O₃ | [1] |
| Molecular Weight | 194.23 g/mol | [1] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 71-73 °C | |
| Boiling Point | Not available | |
| Density | Not available | |
| Solubility | Soluble in common organic solvents such as methanol, ethanol, and dichloromethane. | |
| IUPAC Name | 2,4-diethoxybenzaldehyde | [1] |
| Synonyms | Benzaldehyde, 2,4-diethoxy- | [1] |
Synthesis of 2,4-Diethoxybenzaldehyde
The primary route for the synthesis of 2,4-Diethoxybenzaldehyde involves a two-step process starting from resorcinol. The first step is the formylation of resorcinol to yield 2,4-dihydroxybenzaldehyde, which is then followed by a Williamson ether synthesis to introduce the two ethoxy groups.
Synthesis of 2,4-Dihydroxybenzaldehyde (Precursor)
Two common methods for the formylation of resorcinol are the Vilsmeier-Haack reaction and the Reimer-Tiemann reaction.
3.1.1. Vilsmeier-Haack Reaction
This method is often preferred due to its relatively high yields and regioselectivity. The reaction involves the formylation of an electron-rich aromatic compound using a Vilsmeier reagent, which is typically generated from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).
Experimental Protocol: Vilsmeier-Haack Reaction
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Vilsmeier Reagent Formation: In a three-necked flask equipped with a stirrer and a dropping funnel, place DMF in a suitable solvent like dichloromethane. Cool the mixture to 0°C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 10°C. Stir the mixture for 30-60 minutes at this temperature to ensure the complete formation of the Vilsmeier reagent.
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Formylation: Dissolve resorcinol in a suitable solvent and add it dropwise to the freshly prepared Vilsmeier reagent, keeping the temperature below 10°C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
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Work-up and Isolation: Pour the reaction mixture into crushed ice with vigorous stirring. The intermediate iminium salt will hydrolyze to the aldehyde. The crude 2,4-dihydroxybenzaldehyde can be isolated by filtration and purified by recrystallization from hot water.
3.1.2. Reimer-Tiemann Reaction
This reaction involves the ortho-formylation of phenols using chloroform in a basic solution. While it is a classic method, it often suffers from lower yields and the formation of byproducts.
Experimental Protocol: Reimer-Tiemann Reaction
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Reaction Setup: In a round-bottom flask, dissolve resorcinol in an aqueous solution of a strong base, such as sodium hydroxide.
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Formylation: Heat the solution and add chloroform dropwise with vigorous stirring. The reaction is typically refluxed for several hours.
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Work-up and Isolation: After the reaction is complete, cool the mixture and acidify it with a dilute acid (e.g., hydrochloric acid). The product, 2,4-dihydroxybenzaldehyde, can then be isolated by extraction with an organic solvent and purified by column chromatography or recrystallization.
Williamson Ether Synthesis of 2,4-Diethoxybenzaldehyde
This is the key step where the hydroxyl groups of 2,4-dihydroxybenzaldehyde are converted to ethoxy groups. The Williamson ether synthesis is a reliable Sₙ2 reaction between an alkoxide and an alkyl halide.[3][4][5]
Experimental Protocol: Williamson Ether Synthesis
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-dihydroxybenzaldehyde (1 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone.
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Deprotonation: Add a base such as anhydrous potassium carbonate (K₂CO₃, 2.2-2.5 equivalents) to the solution. The base will deprotonate the phenolic hydroxyl groups to form the more nucleophilic phenoxide ions.
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Alkylation: Add ethyl iodide (CH₃CH₂I, 2.2-2.5 equivalents) to the reaction mixture. Heat the mixture to reflux and maintain the temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. The solvent is then removed under reduced pressure. The residue is dissolved in an organic solvent like ethyl acetate and washed with water and brine.
-
Purification: The crude product is dried over anhydrous sodium sulfate, and the solvent is evaporated. The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure 2,4-Diethoxybenzaldehyde.
Caption: Synthetic workflow for 2,4-Diethoxybenzaldehyde.
Reactivity and Potential Applications in Drug Development
The chemical reactivity of 2,4-Diethoxybenzaldehyde is dominated by its aldehyde functional group and the electron-rich aromatic ring.
Reactivity of the Aldehyde Group
The aldehyde group is susceptible to nucleophilic attack and can undergo a variety of reactions, including:
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Oxidation: Can be oxidized to the corresponding carboxylic acid, 2,4-diethoxybenzoic acid.
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Reduction: Can be reduced to the corresponding alcohol, (2,4-diethoxyphenyl)methanol.
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Condensation Reactions: Can react with amines to form Schiff bases (imines), and with active methylene compounds in reactions like the Knoevenagel condensation. These reactions are pivotal for building molecular complexity.
Applications in Medicinal Chemistry
Benzaldehyde and its derivatives have shown a wide range of biological activities, making them attractive scaffolds in drug discovery.[6] While specific studies on 2,4-Diethoxybenzaldehyde are limited, its structural features suggest potential for various therapeutic applications.
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Anticancer Activity: Benzaldehyde derivatives have been investigated for their anticancer properties. They have been shown to suppress multiple signaling pathways in cancer cells, including the PI3K/AKT/mTOR, STAT3, NFκB, and ERK pathways.[7] The resorcinol moiety, present in the precursor of 2,4-Diethoxybenzaldehyde, is known to play a role in the inhibition of Heat shock protein 90 (Hsp90), a key target in cancer therapy.
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Anti-inflammatory and Neuroprotective Effects: Some benzaldehydes have demonstrated anti-neuroinflammatory and neuroprotective activities.[8] They can reduce the secretion of inflammatory mediators and inhibit oxidative stress, which are implicated in neurodegenerative diseases like Alzheimer's.[8]
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Antimicrobial Activity: The precursor, 2,4-dihydroxybenzaldehyde, has been shown to possess antibacterial activity.[9] This suggests that derivatives like 2,4-Diethoxybenzaldehyde could be explored for the development of new antimicrobial agents.
Caption: Potential signaling pathways modulated by benzaldehyde derivatives.
Analytical Methods
The purity and identity of 2,4-Diethoxybenzaldehyde can be confirmed using standard analytical techniques.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method is suitable for the analysis of 2,4-Diethoxybenzaldehyde.
Experimental Protocol: HPLC Analysis
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape. A typical starting condition could be 60:40 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
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Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., around 254 nm or 280 nm).
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Sample Preparation: Samples should be dissolved in the mobile phase or a compatible solvent and filtered through a 0.45 µm filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be used for both qualitative and quantitative analysis, providing information on the compound's purity and molecular weight.
Experimental Protocol: GC-MS Analysis
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Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
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Carrier Gas: Helium at a constant flow rate.
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Injection: Split or splitless injection depending on the sample concentration.
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Temperature Program: An initial oven temperature of around 100°C, ramped up to 250-280°C.
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Detection: Mass spectrometry in electron ionization (EI) mode.
Conclusion
2,4-Diethoxybenzaldehyde is a synthetically accessible and versatile building block with significant potential in medicinal chemistry and other areas of chemical research. This guide has provided a comprehensive overview of its properties, synthesis, and potential applications. The detailed experimental protocols and workflow diagrams are intended to facilitate its use in the laboratory. Further research into the specific biological activities and mechanisms of action of 2,4-Diethoxybenzaldehyde and its derivatives is warranted to fully explore its therapeutic potential.
References
- 1. 2,4-Diethoxybenzaldehyde | C11H14O3 | CID 586456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. gold-chemistry.org [gold-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. bloomtechz.com [bloomtechz.com]
- 7. researchgate.net [researchgate.net]
- 8. The Mechanism of Two Benzaldehydes from Aspergillus terreus C23-3 Improve Neuroinflammatory and Neuronal Damage to Delay the Progression of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biomolther.org [biomolther.org]

